Lower Chronic Toxicity vs. Indomethacin in Rat Model
In a comparative chronic toxicity study in rats, Oxepinac was found to be less toxic than indomethacin, a benchmark NSAID. The study reported that Oxepinac produced no hematological, blood chemical, or pathological changes, except for minor anemia and fatal ulcer formation (predominantly in females), which were less severe than those observed with indomethacin [1], [2].
| Evidence Dimension | Chronic toxicity profile |
|---|---|
| Target Compound Data | No hematological, blood chemical, or pathological changes (except minor anemia and fatal ulcers in females) |
| Comparator Or Baseline | Indomethacin (positive control in same study) |
| Quantified Difference | Qualitatively lower toxicity; quantitative data on lesion incidence/severity not abstracted |
| Conditions | Chronic oral administration in rats (duration not specified in abstract, see full text: Arzneimittelforschung 1978, 28(3):445-51) |
Why This Matters
A favorable chronic toxicity profile relative to indomethacin supports its selection for long-term in vivo studies where cumulative toxicity is a concern.
- [1] Nomura M, Onodera T, Kato M, Yamada A, Ogawa H, Akimoto T. Acute, subacute and chronic toxicity of oxepinac. Arzneimittelforschung. 1978;28(3):445-51. PMID: 580754. View Source
- [2] NCATS Inxight Drugs. OXEPINAC. Accessed April 2026. View Source
